molecular formula C22H26ClFN2O3 B283432 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide

2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide

Cat. No. B283432
M. Wt: 420.9 g/mol
InChI Key: QYMJBGRTPXGSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is a chemical compound used in scientific research for its potential therapeutic applications. It is commonly referred to as CFTR modulator due to its ability to modulate the activity of cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

The mechanism of action of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide involves the modulation of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein activity. It binds to specific sites on the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein, known as potentiator sites, and increases the opening of the ion channel, allowing for increased salt and water movement in and out of cells. This leads to improved mucus clearance in the lungs and other organs, reducing the risk of infection and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide are primarily related to its modulation of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein activity. It has been shown to increase chloride and bicarbonate secretion in airway epithelial cells, leading to improved mucus clearance and reduced inflammation in the lungs. Additionally, it has been shown to improve pancreatic function in CF patients with specific mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide in lab experiments include its specificity for 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein modulation and its potential therapeutic applications in CF and other diseases. However, its limitations include the need for specific mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene for its therapeutic effects and the potential for off-target effects on other ion channels.

Future Directions

For research on 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide include the development of more potent and selective 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulators for patients with different 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide mutations, the investigation of its potential use in other diseases, such as COPD and non-CF bronchiectasis, and the exploration of its combination with other 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulators for improved therapeutic effects. Additionally, further research is needed to understand the long-term safety and efficacy of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulators in CF patients.

Synthesis Methods

The synthesis of 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide involves the reaction between 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-(cyclohexylcarbamoyl) acetamide and trifluoroacetic acid. The reaction takes place at room temperature, and the final product is obtained through crystallization. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is primarily used in scientific research for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene, which encodes the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein. 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is an ion channel that regulates the movement of salt and water in and out of cells. Mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene result in a dysfunctional 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein, leading to the accumulation of thick, sticky mucus in the lungs and other organs.
2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is a 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide modulator that can increase the activity of the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide protein. It has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in CF patients with specific mutations in the 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide gene. Additionally, it has been studied for its potential use in other diseases, such as chronic obstructive pulmonary disease (COPD) and non-CF bronchiectasis.

properties

Molecular Formula

C22H26ClFN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide

InChI

InChI=1S/C22H26ClFN2O3/c1-28-21-11-15(13-25-17-8-9-19(24)18(23)12-17)7-10-20(21)29-14-22(27)26-16-5-3-2-4-6-16/h7-12,16,25H,2-6,13-14H2,1H3,(H,26,27)

InChI Key

QYMJBGRTPXGSHY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC(=O)NC3CCCCC3

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.